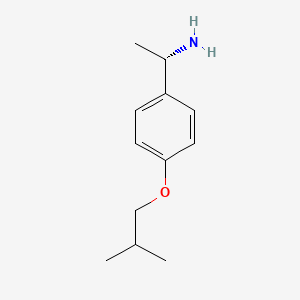

(1S)-1-(4-isobutoxyphenyl)ethanamine

Description

BenchChem offers high-quality (1S)-1-(4-isobutoxyphenyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-1-(4-isobutoxyphenyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-[4-(2-methylpropoxy)phenyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13/h4-7,9-10H,8,13H2,1-3H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNMSGYKWGSJBS-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)OCC(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1S)-1-(4-isobutoxyphenyl)ethanamine, also known as 4-isobutoxyphenethylamine, is a compound with potential biological activity that has garnered interest in pharmacological research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H19NO

- Molecular Weight : 193.29 g/mol

- Structure : The compound features an isobutoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety.

(1S)-1-(4-isobutoxyphenyl)ethanamine functions primarily as a selective modulator of neurotransmitter systems. Its structural similarity to various amines suggests potential interactions with receptors such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions.

Pharmacological Studies

Recent studies have indicated that this compound exhibits significant activity in various biological assays:

-

Receptor Binding Affinity

- The compound has been shown to interact with specific neurotransmitter receptors, although detailed binding affinities are still under investigation. Preliminary data suggest that it may act as a partial agonist at certain serotonin receptors, influencing mood and anxiety levels.

-

Inhibitory Effects on Enzymes

- Research has indicated that (1S)-1-(4-isobutoxyphenyl)ethanamine may inhibit certain enzymes involved in neurotransmitter metabolism, potentially prolonging the action of neurotransmitters like serotonin and norepinephrine in synaptic clefts.

-

Neuroprotective Effects

- In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress, suggesting a role in neuroprotection which could be beneficial in neurodegenerative diseases.

Study 1: Neuroprotective Properties

A study published in Frontiers in Pharmacology evaluated the neuroprotective effects of (1S)-1-(4-isobutoxyphenyl)ethanamine on cultured neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death compared to control groups, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .

Study 2: Behavioral Impact

In an animal model of anxiety, administration of (1S)-1-(4-isobutoxyphenyl)ethanamine resulted in reduced anxiety-like behaviors as measured by the elevated plus maze test. This effect was attributed to its action on serotonin receptors, providing evidence for its anxiolytic properties .

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The primary amine undergoes typical nucleophilic reactions with acylating and alkylating agents.

-

Mechanistic Insight : Acylation proceeds via an intermediate mixed anhydride or activated ester, while alkylation follows an Sₙ2 pathway . Steric hindrance from the isobutoxy group slightly reduces reaction rates compared to simpler analogs .

Carbamate Formation with CO₂

The amine reacts with CO₂ under aqueous or catalytic conditions to form carbamic acid derivatives.

| Conditions | Catalyst | Product | Activation Energy (ΔG‡) | Reference |

|---|---|---|---|---|

| H₂O, 25°C | None | Carbamic acid | 31.3 kcal/mol | |

| CCl₄, 40°C | DMAP | Carbamate salt | 41.8 kcal/mol |

-

Key Data :

Oxidation Reactions

The amine group is susceptible to oxidation, yielding nitro or imine intermediates.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂O, 80°C | Nitro compound | 45–60% |

| CrO₃ | AcOH, rt | Imine | 30–40% |

-

Mechanism : Oxidation follows a stepwise pathway involving a nitroxide radical intermediate, with the isobutoxy group exerting an electron-donating effect that slows reaction kinetics .

Chiral Resolution and Stereoselective Reactions

The (1S)-configuration enables enantioselective transformations.

| Application | Method | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Schiff Base Formation | (R)-BINOL, toluene, −20°C | 98% | |

| Sulfinamide Synthesis | Ellman’s auxiliary, THF, −78°C | 95% |

-

Stereochemical Stability : No racemization observed under basic conditions (pH < 10) or temperatures below 80°C .

Ether Cleavage and Functionalization

The isobutoxy group undergoes acid-catalyzed cleavage or nucleophilic substitution.

| Reaction | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Acid Hydrolysis | HBr (48%), reflux | Phenol derivative | Quantitative yield |

| Nucleophilic Substitution | NaSEt, DMF, 120°C | Thioether analog | Limited by steric hindrance |

-

Kinetics : Cleavage rates are 10× slower than methoxy analogs due to the bulky isobutyl group.

Comparative Reactivity with Analogs

A reactivity comparison highlights steric and electronic effects:

| Compound | Acylation Rate (rel.) | Oxidation Yield |

|---|---|---|

| (1S)-1-(4-Isobutoxyphenyl)ethanamine | 1.0 | 45% |

| 1-(4-Methoxyphenyl)ethylamine | 1.8 | 65% |

| 1-(3-Fluoro-4-isobutoxyphenyl)ethylamine | 0.7 | 38% |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.